Cas no 477890-41-8 (6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine)
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 6-(2,6-dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- 6-[(2,6-dichlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- SMR000126081
- Bionet2_001331
- MLS000541023
- HMS1367M11
- HMS2348G14
- 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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- MDL: MFCD02571702
- Inchi: 1S/C14H12Cl2N4/c1-8-10(6-11-12(15)4-3-5-13(11)16)9(2)20-14(19-8)17-7-18-20/h3-5,7H,6H2,1-2H3
- InChI Key: NCGZJTRAUOGKGY-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CC1C(C)=NC2=NC=NN2C=1C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 333
- XLogP3: 4.1
- Topological Polar Surface Area: 43.1
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB299669-100 mg |
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine; . |
477890-41-8 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB299669-100mg |
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine; . |
477890-41-8 | 100mg |
€283.50 | 2025-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674182-25mg |
6-(2,6-Dichlorobenzyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
477890-41-8 | 98% | 25mg |
¥1570.00 | 2024-05-12 |
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine Suppliers
6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Research Brief on 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 477890-41-8): Recent Advances and Applications
The compound 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 477890-41-8) has emerged as a molecule of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic applications, providing a comprehensive overview for researchers in the field.
Recent literature reveals that 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine exhibits potent inhibitory activity against several protein kinases, including p38 MAPK and JAK family kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in reducing inflammatory cytokine production in vitro, with an IC50 value in the low nanomolar range. The compound's unique triazolopyrimidine core contributes to its high binding affinity and selectivity, making it a promising candidate for further optimization.
Structural modifications of the parent compound have been explored to enhance its pharmacokinetic properties. Research teams have reported successful derivatization at the 2,6-dichlorobenzyl position, leading to improved metabolic stability and oral bioavailability. These findings were presented at the 2024 American Chemical Society National Meeting, showcasing the molecule's adaptability for various therapeutic applications. The compound's crystal structure has also been solved, providing valuable insights for structure-based drug design.
In the context of cancer research, 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has shown promise as a dual inhibitor of both tumor proliferation and angiogenesis. A preclinical study published in Cancer Research demonstrated its ability to suppress tumor growth in xenograft models by simultaneously targeting VEGF signaling and cancer cell metabolism. These results suggest potential applications in combination therapies for resistant cancers.
The synthesis of 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been optimized in recent years, with several research groups reporting improved yields and scalability. A 2023 patent application describes a novel one-pot synthesis method that reduces production costs while maintaining high purity (>99%). This advancement is particularly significant for potential commercial development and large-scale production.
Ongoing clinical investigations are exploring the safety profile of this compound and its derivatives. Preliminary toxicology data from animal studies indicate a favorable therapeutic window, with no significant off-target effects observed at therapeutic doses. Researchers are particularly interested in its potential for treating autoimmune disorders, given its selective inhibition of key inflammatory pathways.
In conclusion, 6-(2,6-Dichlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine represents a chemically and biologically interesting scaffold with multiple therapeutic applications. The recent advances in its development highlight the importance of this molecule in modern drug discovery pipelines. Future research directions may focus on further optimizing its drug-like properties and exploring combination therapies with existing treatments.
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